molecular formula C21H21FN2O4 B2649794 Benzyl 3-(3-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 1047655-90-2

Benzyl 3-(3-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B2649794
CAS No.: 1047655-90-2
M. Wt: 384.407
InChI Key: MRFUNZCTJSMQEH-UHFFFAOYSA-N
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Description

Benzyl 3-(3-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a 1-oxa-3,8-diazaspiro[4.5]decane core. This structure incorporates a benzyl carboxylate ester at position 8 and a 3-fluorophenyl substituent at position 3, with a lactone (2-oxo) group bridging the oxygen and nitrogen atoms.

Properties

IUPAC Name

benzyl 3-(3-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4/c22-17-7-4-8-18(13-17)24-15-21(28-20(24)26)9-11-23(12-10-21)19(25)27-14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFUNZCTJSMQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CN(C(=O)O2)C3=CC(=CC=C3)F)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(3-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate typically involves multiple steps. One common route includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . This reaction proceeds through two pathways, leading to the formation of the desired spiro compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with appropriate starting materials . The process is designed to be cost-effective and scalable, suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(3-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the specific substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM)
A549 (Lung Cancer)10
MCF7 (Breast Cancer)15
HeLa (Cervical Cancer)12

These findings suggest that the compound may interfere with cancer cell proliferation and survival mechanisms, potentially serving as a chemotherapeutic agent.

Antimicrobial Properties

The compound has also exhibited antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values are summarized below:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This antimicrobial activity indicates potential applications in treating infections caused by resistant bacterial strains.

Enzyme Inhibition and Receptor Modulation

The unique structure of Benzyl 3-(3-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate allows it to inhibit specific enzymes involved in metabolic pathways and modulate receptor activities. This can lead to altered cellular functions and physiological responses, making it a candidate for further exploration in drug development.

Study on Anticancer Efficacy

A peer-reviewed study demonstrated that the compound induced apoptosis in A549 cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

Investigation of Antimicrobial Effects

Research indicated that the compound inhibited biofilm formation in Staphylococcus aureus, highlighting its potential use in treating chronic infections.

Mechanistic Studies

Further investigations revealed that the compound modulates the expression of genes associated with cell cycle regulation and apoptosis, providing insights into its mechanism at the molecular level.

Mechanism of Action

The mechanism by which Benzyl 3-(3-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Modifications at Position 3

  • Benzyl 3-(4-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate

    • Differs in the fluorophenyl substitution pattern (4-fluoro vs. 3-fluoro).
    • This positional isomer may exhibit altered electronic properties and steric interactions, influencing receptor binding or solubility .
  • Benzyl 3-(3,4-dimethylphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate Replaces fluorine with methyl groups at positions 3 and 4 of the phenyl ring.

Variations in the Spirocyclic Core

  • 8-(2-Amino-5-chloro-3-fluoropyridin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one Substitutes the benzyl carboxylate with a pyridinyl-amino group. The pyridine ring introduces hydrogen-bonding capacity, which may improve target engagement in enzyme inhibitors .
  • tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate

    • Replaces the benzyl group with a tert-butyl ester.
    • The tert-butyl group increases steric bulk and stability under basic conditions, making it a preferred intermediate in multi-step syntheses .

Pharmacological and Physicochemical Properties

Table 1: Key Comparative Data

Compound Name Molecular Formula MW Key Substituents Notable Properties
Target Compound C₂₁H₂₀FN₂O₄ 380.4 3-(3-fluorophenyl), benzyl carboxylate Moderate lipophilicity (LogP ~2.8)
Benzyl 3-(4-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate C₂₁H₂₀FN₂O₄ 380.4 3-(4-fluorophenyl) Similar MW, altered dipole moment
Benzyl 3-(3,4-dimethylphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate C₂₃H₂₆N₂O₄ 394.5 3-(3,4-dimethylphenyl) Higher LogP (~3.5), enhanced membrane uptake
tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate C₁₂H₂₀N₂O₄ 256.3 tert-butyl carboxylate Lower MW, improved thermal stability
8-(2-Amino-5-bromo-3-(trifluoromethyl)pyridin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one C₁₄H₁₅BrF₃N₃O₂ 394.2 Bromo-trifluoromethyl pyridinyl High polarity, potential kinase inhibition

Biological Activity

Benzyl 3-(3-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate is a complex organic compound that falls within the category of spirocyclic compounds. Its unique structural characteristics, including the presence of a fluorophenyl group and a diazaspiro framework, suggest potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula for this compound is C21H21FN2O4C_{21}H_{21}FN_{2}O_{4}. The compound's spirocyclic nature contributes to its distinct chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. Research indicates that it may function as an inhibitor or modulator of certain biological pathways, influencing cellular processes through high-affinity binding to target sites.

Binding Affinity Studies

Recent studies have demonstrated that compounds similar to this compound exhibit significant binding affinities for sigma receptors, particularly the sigma 1 receptor. For example, related compounds showed K_i values ranging from 0.48 nM to 59.6 nM, indicating potent receptor interactions .

CompoundK_i (nM)Receptor Type
14a0.48σ1
14h59.6σ1

In Vitro Studies

In vitro evaluations highlighted the compound's potential as a receptor agonist or antagonist in various biological pathways. The presence of the fluorophenyl group enhances its affinity for specific receptors, leading to modulated physiological responses.

Case Study 1: Sigma Receptor Interaction

A study focused on the interaction of benzyl derivatives with sigma receptors revealed that substituent modifications significantly influenced binding affinities. The introduction of a fluorine atom in the phenyl ring was found to enhance receptor affinity, underscoring the importance of structural optimization in drug design .

Case Study 2: Therapeutic Potential

The compound has been explored for its therapeutic potential in treating neurological disorders due to its ability to modulate neurotransmitter systems via sigma receptor interaction. Experimental models demonstrated significant neuroprotective effects, suggesting possible applications in neuropharmacology .

Q & A

Basic: What are the established synthetic routes for Benzyl 3-(3-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate, and how can reaction yields be optimized?

Methodological Answer:
A common approach involves multi-step synthesis starting with spirocyclic intermediates. For example, benzyl-protected morpholine derivatives (e.g., Benzyl (2R,3S)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, CAS 100516-54-9) can be functionalized via nucleophilic substitution or coupling reactions to introduce the 3-fluorophenyl moiety . Optimizing yields requires careful control of reaction conditions:

  • Use anhydrous THF and NaH as a base for benzylation steps to minimize side reactions .
  • Purification via flash chromatography with gradients of ethyl acetate/hexane improves separation of spirocyclic byproducts.

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